molecular formula C20H28N4O2 B5338337 3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]isoindolin-1-one

3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]isoindolin-1-one

货号: B5338337
分子量: 356.5 g/mol
InChI 键: SVEWNDBPZMYIBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]isoindolin-1-one, also known as DTISP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DTISP belongs to the class of spirocyclic compounds, which are characterized by a unique structure that contains a cyclic core with two or more rings fused together.

科学研究应用

3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]isoindolin-1-one has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This compound has been used to study the role of VMAT2 in neurotransmitter release and synaptic plasticity, as well as in the pathophysiology of neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.

作用机制

3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]isoindolin-1-one acts as a competitive inhibitor of VMAT2, binding to the transporter and preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in neurotransmitter release and an alteration of synaptic transmission, which can have downstream effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a decrease in dopamine release in the striatum, an increase in dopamine turnover in the prefrontal cortex, and a decrease in dopamine transporter activity. It has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamatergic and GABAergic systems. These effects can have implications for the treatment of neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.

实验室实验的优点和局限性

3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]isoindolin-1-one has several advantages for lab experiments, including its high selectivity for VMAT2, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, it also has some limitations, such as its relatively low potency compared to other VMAT2 inhibitors and its potential for off-target effects at higher concentrations.

未来方向

There are several future directions for research on 3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]isoindolin-1-one, including the development of more potent and selective VMAT2 inhibitors, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in neuropsychiatric disorders. Additionally, further studies are needed to elucidate the mechanisms underlying this compound's effects on synaptic transmission and behavior, as well as its potential side effects and toxicity.

合成方法

3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]isoindolin-1-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1,9-dimethyl-1,4,9-triaza-spiro[5.5]undecane with ethyl isocyanoacetate to form the intermediate, which is then reacted with isatoic anhydride to yield this compound. The final product is obtained after purification by column chromatography.

属性

IUPAC Name

3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-22-9-7-20(8-10-22)14-24(12-11-23(20)2)18(25)13-17-15-5-3-4-6-16(15)19(26)21-17/h3-6,17H,7-14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEWNDBPZMYIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CN(CCN2C)C(=O)CC3C4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。